[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinimyl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate
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Overview
Description
Caged guanosine 5’-O-(β,γ-imidotriphosphate) (GMP-pnp) is a photolabile derivative of guanosine triphosphate (GTP). It is a non-hydrolyzable analog of GTP, where the oxygen atom between the beta and gamma phosphates is replaced by a nitrogen atom. This modification makes GMP-pnp resistant to hydrolysis, allowing it to be used in various biochemical and physiological studies. The “caged” aspect refers to the compound being rendered inactive by a photolabile protecting group, which can be removed by light exposure, thereby activating the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of caged GMP-pnp involves the introduction of a photolabile protecting group to GMP-pnp. One common method involves the use of 1-(2-nitrophenyl)ethyl (NPE) as the photolabile group. The synthesis typically starts with the preparation of GMP-pnp, followed by the attachment of the NPE group. The reaction conditions often involve the use of organic solvents and specific catalysts to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of caged GMP-pnp follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce caged GMP-pnp suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Caged GMP-pnp primarily undergoes photolysis, where the photolabile protecting group is removed upon exposure to light, yielding the active GMP-pnp. This reaction is highly specific and can be controlled by adjusting the wavelength and intensity of the light source.
Common Reagents and Conditions
The photolysis of caged GMP-pnp typically requires a light source emitting at a specific wavelength, usually in the ultraviolet range. Common reagents used in the synthesis of caged GMP-pnp include organic solvents, catalysts, and the photolabile protecting group precursor.
Major Products Formed
The major product formed from the photolysis of caged GMP-pnp is the active GMP-pnp, which can then participate in various biochemical reactions, such as binding to GTP-binding proteins and influencing cellular signaling pathways.
Scientific Research Applications
Caged GMP-pnp has a wide range of applications in scientific research:
Chemistry: It is used to study the kinetics and mechanisms of GTP-dependent reactions by providing a controlled release of GMP-pnp upon light activation.
Biology: In cellular and molecular biology, caged GMP-pnp is used to investigate the role of GTP-binding proteins in signal transduction, cell division, and other cellular processes.
Medicine: It is employed in the study of diseases related to GTP-binding proteins, such as cancer and neurodegenerative disorders, by allowing precise control over the activation of these proteins.
Industry: Caged GMP-pnp is used in the development of biosensors and diagnostic tools that rely on GTP-dependent reactions.
Mechanism of Action
The mechanism of action of caged GMP-pnp involves the photolysis of the photolabile protecting group, resulting in the release of active GMP-pnp. The active GMP-pnp can then bind to GTP-binding proteins, influencing their activity and downstream signaling pathways. This controlled activation allows researchers to study the temporal dynamics of GTP-dependent processes with high precision.
Comparison with Similar Compounds
Caged GMP-pnp is unique due to its non-hydrolyzable nature and photolabile protection. Similar compounds include:
Caged GTP: Another photolabile GTP analog used in similar applications but differs in the specific photolabile group used.
Guanosine 5’-O-(γ-thiotriphosphate) (GTP-γ-S): A non-hydrolyzable GTP analog that is not photolabile but is used to study GTP-binding proteins.
Guanosine 5’-O-(β,γ-methylenetriphosphate) (GMP-CH2P): Another non-hydrolyzable analog with a methylene group replacing the oxygen atom.
Caged GMP-pnp stands out due to its ability to be activated by light, providing temporal control over its activity, which is not possible with other non-hydrolyzable GTP analogs.
Properties
CAS No. |
116271-22-8 |
---|---|
Molecular Formula |
C18H24N7O15P3 |
Molecular Weight |
671.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinimyl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H24N7O15P3/c1-8(9-4-2-3-5-10(9)25(29)30)38-42(32,33)40-43(34,35)39-41(20,31)36-6-11-13(26)14(27)17(37-11)24-7-21-12-15(24)22-18(19)23-16(12)28/h2-5,7-8,11,13-14,17,26-27H,6H2,1H3,(H2,20,31)(H,32,33)(H,34,35)(H3,19,22,23,28)/t8?,11-,13-,14-,17-,41?/m1/s1 |
InChI Key |
XSZNISBTJNZPLS-WSSMKXPZSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=N)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=N)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=N)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
Synonyms |
1-(2-nitro)phenylethyl-P(3)-guanylyl imidodiphosphate |
Origin of Product |
United States |
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